molecular formula C12H15NO2 B14301490 4-[(3-Methylbut-2-en-1-yl)oxy]benzamide CAS No. 116208-80-1

4-[(3-Methylbut-2-en-1-yl)oxy]benzamide

Cat. No.: B14301490
CAS No.: 116208-80-1
M. Wt: 205.25 g/mol
InChI Key: OSPRVDVMRXLNHV-UHFFFAOYSA-N
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Description

4-[(3-Methylbut-2-en-1-yl)oxy]benzamide is a benzamide derivative characterized by a prenyl ether moiety (3-methylbut-2-en-1-yl) attached to the oxygen atom at the para position of the benzamide core. This compound belongs to a class of bioactive molecules where the benzamide scaffold is modified with alkyl or aryloxy groups to modulate physicochemical properties and biological activity.

Properties

CAS No.

116208-80-1

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

4-(3-methylbut-2-enoxy)benzamide

InChI

InChI=1S/C12H15NO2/c1-9(2)7-8-15-11-5-3-10(4-6-11)12(13)14/h3-7H,8H2,1-2H3,(H2,13,14)

InChI Key

OSPRVDVMRXLNHV-UHFFFAOYSA-N

Canonical SMILES

CC(=CCOC1=CC=C(C=C1)C(=O)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Methylbut-2-en-1-yl)oxy]benzamide typically involves the reaction of 4-hydroxybenzamide with 3-methylbut-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Methylbut-2-en-1-yl)oxy]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the benzamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-[(3-Methylbut-2-en-1-yl)oxy]benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(3-Methylbut-2-en-1-yl)oxy]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Structural Diversity: Prenyl vs. Heterocyclic Additions: Compounds like 72 and the sulfamoyl-benzothiazole derivative incorporate heterocycles (pyrazole, benzothiazole) that enhance target specificity, whereas the target compound lacks such motifs .

Synthetic Strategies: The target compound’s prenyl ether could be synthesized via nucleophilic substitution (e.g., Mitsunobu reaction) or alkylation, contrasting with the HBTU/DIPEA-mediated amide coupling used for compound 72 . THP-protected intermediates (e.g., in ) highlight the use of protecting groups to manage reactivity during synthesis, a strategy applicable to the target compound’s prenyl group .

Activity: Compound 72’s pyrazole-amine moiety is critical for kinase inhibition, while the sulfamoyl-benzothiazole derivative () suggests dual targeting of enzymes and receptors . The target compound’s activity remains speculative without direct data.

Notes on Limitations and Contradictions

  • Biological Uncertainty : The pharmacological profile of the target compound may differ significantly from analogs due to the unique prenyl group, underscoring the need for empirical validation.

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